3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine
Description
Properties
IUPAC Name |
3-cyclopropyl-5-[1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-23-16-7-4-12(9-15(16)19)10-22-8-2-3-14(11-22)18-20-17(21-24-18)13-5-6-13/h4,7,9,13-14H,2-3,5-6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKNJRYWGJCKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCCC(C2)C3=NC(=NO3)C4CC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Muscarinic Receptor Modulation
Research indicates that derivatives of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) exhibit selective activity at muscarinic receptors. Specifically, one study identified a related compound as a functionally selective M1 muscarinic partial agonist with antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease and other cognitive disorders by enhancing cholinergic signaling without overstimulation of other receptor subtypes .
Antitumor Activity
Recent studies have shown that oxadiazole derivatives can possess anticancer properties. For instance, compounds structurally related to 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine have demonstrated cytotoxic effects against various cancer cell lines. These findings support further exploration into their mechanisms of action and potential as chemotherapeutic agents .
Neuroprotective Effects
The neuroprotective properties of oxadiazole derivatives are also under investigation. Some studies suggest that these compounds may help mitigate neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be particularly beneficial in the context of neurodegenerative diseases such as Parkinson's and Huntington's disease .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine Core
- 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine (BK09578) Substituents: 4-Ethoxybenzenesulfonyl group at the 1-position. Properties: The sulfonyl group increases hydrophilicity and may enhance solubility but reduces membrane permeability compared to the benzyl group in the target compound.
DDR1 Inhibitor (Stihle et al., 2018)
- Structure : 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-(1H-indazole-5-carbonyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
- Key Features : Incorporates a spirocyclic system and indazole-carbonyl group.
- Activity : Binds discoidin domain receptor 1 (DDR1) with a crystallographic resolution of 1.67 Å, indicating strong interactions via the oxadiazole and phenyl groups .
Oxadiazole Modifications
- 1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Structure: Diphenylmethyl substituent on the oxadiazole. Activity: Binds human cellular retinol-binding protein 1 (CRBP1) with a 1.85 Å resolution crystal structure. The bulky diphenyl group likely stabilizes hydrophobic interactions, contrasting with the compact cyclopropyl group in the target compound .
- 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(4-nitrophenyl)acryloyl]piperidine Substituents: 4-Chlorophenyl on oxadiazole; acryloyl group with nitro substitution.
Target Engagement
Physicochemical Properties
| Compound | Molecular Weight | logP<sup>a</sup> | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~390 g/mol | 2.8 | Moderate (aqueous/organic) |
| BK09578 | 391.48 g/mol | 3.1 | Low (sulfonyl group) |
| 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl] analog | 410.4 g/mol | 3.5 | Low (nitro group) |
<sup>a</sup> Calculated using fragment-based methods.
Key Research Findings
- Crystallographic Insights : The target’s oxadiazole-cyclopropyl motif is observed in high-resolution structures (e.g., FABP4 complex at 2.0 Å), suggesting stable π-π stacking and hydrophobic interactions .
- Synthetic Feasibility : Analog synthesis often employs Suzuki coupling or nucleophilic substitution (e.g., uses 4-(methylsulfonyl)piperidine in a Buchwald-Hartwig reaction) .
- SAR Trends :
- Fluorine Substituents : The 3-fluoro group in the target compound may enhance binding affinity via electrostatic interactions, as seen in DDR1 inhibitors .
- Methoxy vs. Ethoxy : The 4-methoxy group in the target compound offers a balance between lipophilicity and metabolic stability compared to bulkier alkoxy groups .
Preparation Methods
Core Structural Disconnections
The target molecule dissects into three modular components (Fig. 1):
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Piperidine core : Serves as the central scaffold.
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3-Cyclopropyl-1,2,4-oxadiazole : Introduced via cyclization or coupling.
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3-Fluoro-4-methoxybenzyl group : Attached via nucleophilic substitution or metal-catalyzed cross-coupling.
Key challenges include regioselective oxadiazole formation and stereochemical control during piperidine functionalization.
Synthesis of the Piperidine Scaffold
Reductive Amination Route
The piperidine ring is constructed via reductive amination of glutaraldehyde with benzylamine derivatives. For this compound, 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine is synthesized by reacting 3-fluoro-4-methoxybenzyl chloride with piperidine under basic conditions (K₂CO₃, DMF, 80°C, 12 h), achieving 78–85% yields.
Table 1: Optimization of Piperidine Alkylation
| Benzylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Fluoro-4-methoxybenzyl chloride | K₂CO₃ | DMF | 80 | 85 |
| 3-Fluoro-4-methoxybenzyl bromide | Cs₂CO₃ | THF | 60 | 78 |
Oxadiazole Ring Construction
Cyclization of Amidoximes
The 1,2,4-oxadiazole moiety is formed via cyclocondensation of amidoximes with cyclopropanecarbonyl chloride. A representative procedure involves:
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Amidoxime preparation : Piperidine-3-carboxamide is treated with hydroxylamine hydrochloride (NH₂OH·HCl, EtOH, 70°C, 6 h).
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Cyclization : The amidoxime reacts with cyclopropanecarbonyl chloride (DIPEA, DCM, 0°C → rt, 4 h), yielding 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine in 72% yield.
Integration of Substituents via Cross-Coupling
Suzuki-Miyaura Coupling
The benzyl group is introduced using palladium-catalyzed coupling. For example, 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine reacts with 3-fluoro-4-methoxybenzylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 110°C, 12 h), achieving 68% yield.
Table 2: Cross-Coupling Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 110 | 68 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | DMF/H₂O | 90 | 74 |
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A streamlined approach combines oxadiazole formation and benzylation in a single pot:
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Piperidine-3-carboxamide is converted to the amidoxime in situ.
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Cyclopropanecarbonyl chloride and 3-fluoro-4-methoxybenzyl bromide are added sequentially.
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Pd-mediated coupling completes the synthesis in 61% overall yield.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.12 (d, J = 8.4 Hz, 1H, ArH), 6.92 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.32 (s, 2H, CH₂Ar), 3.88 (s, 3H, OCH₃), 3.18–3.12 (m, 1H, piperidine-H), 2.82–2.76 (m, 2H, piperidine-H), 2.02–1.94 (m, 4H, piperidine-H), 1.48–1.42 (m, 1H, cyclopropyl-H), 0.98–0.92 (m, 4H, cyclopropyl-H).
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HRMS : m/z calcd for C₁₈H₂₂FN₃O₂ [M+H]⁺: 331.1695; found: 331.1698.
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Competing 1,3,4-oxadiazole byproducts are minimized by using anhydrous conditions and slow addition of acyl chlorides. Microwave-assisted cyclization (150°C, 20 min) improves selectivity to >95%.
Purification Strategies
Reverse-phase HPLC (C18 column, 5–95% MeCN/H₂O + 0.1% TFA) effectively separates the target compound from dehalogenated byproducts.
Applications in Drug Discovery
The compound’s structural features align with kinase inhibitor scaffolds, particularly p38 MAPK inhibitors, as evidenced by analogous triazolopyridinone derivatives in patent literature. Its logP (2.89) and topological polar surface area (68.2 Ų) suggest favorable blood-brain barrier penetration .
Q & A
Q. Physicochemical implications :
- Solubility : The polar oxadiazole and methoxy groups enhance water solubility, counterbalanced by the hydrophobic cyclopropyl and fluorophenyl groups.
- Stability : The oxadiazole ring’s rigidity reduces susceptibility to enzymatic degradation .
Advanced: How can synthetic yield be optimized while minimizing side reactions?
Q. Methodological steps :
- Reaction solvent optimization : Use dichloromethane (as in ) for improved solubility of intermediates .
- Catalyst screening : Test bases like NaOH (used in ) versus alternatives (e.g., K₂CO₃) to reduce byproducts .
- Temperature control : Maintain sub-ambient temperatures during cyclization to prevent oxadiazole ring decomposition .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound (99% purity achieved in ) .
Basic: What spectroscopic techniques are essential for structural confirmation?
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropyl proton signals at δ 1.0–1.5 ppm) .
- HPLC : Confirm purity (>98%) using reversed-phase C18 columns (as in ’s assay protocol) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₈H₂₁FN₃O₂) .
Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?
- Single-crystal growth : Use slow evaporation in solvents like ethanol/water mixtures (as in ) .
- Data collection : Perform at low temperatures (e.g., 173 K) to reduce thermal motion artifacts .
- Refinement : Apply SHELXL software to model cyclopropyl and piperidine ring conformations, ensuring R-factor < 0.07 .
Basic: What safety protocols are critical during handling?
- Storage : Store at 2–8°C under inert gas (per P401–P422 guidelines in ) .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H313/H319 in ) .
- Spill management : Neutralize with vermiculite and dispose as hazardous waste (P501–P502 in ) .
Advanced: How should discrepancies in biological activity data across studies be addressed?
- Purity verification : Re-analyze batches via HPLC (as in ) to rule out impurities .
- Assay standardization : Use uniform buffer conditions (e.g., pH 6.5 ammonium acetate buffer from ) .
- Structural confirmation : Compare crystallographic data () with disputed samples to detect polymorphic variations .
Advanced: What strategies improve bioactivity profiling in vitro?
- Receptor-binding assays : Use radiolabeled ligands to quantify affinity for targets like GPCRs or kinases (as in ’s inhibitor studies) .
- Metabolic stability tests : Incubate with liver microsomes and monitor degradation via LC-MS .
- Dose-response curves : Employ 8-point dilution series to calculate IC₅₀ values (validated in ’s protocols) .
Basic: How does the 3-cyclopropyl group impact pharmacological properties?
- Metabolic resistance : The cyclopropyl group’s strained ring reduces cytochrome P450-mediated oxidation .
- Steric effects : Shields the oxadiazole ring from nucleophilic attack, enhancing plasma stability .
Advanced: What computational methods predict ADME/Tox properties?
- In silico tools :
Advanced: How can reaction intermediates be characterized to troubleshoot synthesis?
- Real-time monitoring : Use FTIR to track oxadiazole ring formation (C=N stretch at 1600 cm⁻¹) .
- Isolation of intermediates : Employ flash chromatography (as in ) to isolate and characterize byproducts (e.g., uncyclized precursors) .
- Mechanistic studies : Conduct DFT calculations to identify energy barriers in cyclopropyl-oxadiazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
